Ethacrynic acid mercapturate-d3

Description

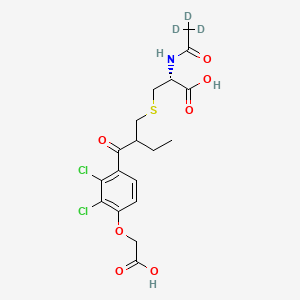

Ethacrynic acid mercapturate-d3 is a deuterium-labeled derivative of ethacrynic acid mercapturate, which is a metabolite of ethacrynic acid. Ethacrynic acid is a loop diuretic used to treat edema and hypertension. The mercapturate form is formed in the liver and excreted in the urine. The deuterium labeling in this compound is used for research purposes, particularly in the field of proteomics .

Properties

Molecular Formula |

C18H21Cl2NO7S |

|---|---|

Molecular Weight |

469.3 g/mol |

IUPAC Name |

(2R)-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

InChI |

InChI=1S/C18H21Cl2NO7S/c1-3-10(7-29-8-12(18(26)27)21-9(2)22)17(25)11-4-5-13(16(20)15(11)19)28-6-14(23)24/h4-5,10,12H,3,6-8H2,1-2H3,(H,21,22)(H,23,24)(H,26,27)/t10?,12-/m0/s1/i2D3 |

InChI Key |

FFUBZDLDJQLBLZ-FADIXKRPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(CC)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl)C(=O)O |

Canonical SMILES |

CCC(CSCC(C(=O)O)NC(=O)C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethacrynic acid mercapturate-d3 involves the reaction of ethacrynic acid with deuterated mercapturic acid. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents, catalysts, and reactors to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethacrynic acid mercapturate-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its parent ethacrynic acid.

Substitution: The mercapturate group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines can be used for substitution reactions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Ethacrynic acid.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethacrynic acid mercapturate-d3 has several scientific research applications, including:

Proteomics: Used as a biochemical tool to study protein interactions and modifications.

Metabolomics: Helps in the identification and quantification of metabolites in biological samples.

Pharmacokinetics: Used to study the metabolism and excretion of ethacrynic acid in the body.

Drug Development: Assists in the development of new diuretic drugs and their derivatives

Mechanism of Action

Ethacrynic acid mercapturate-d3 exerts its effects by inhibiting the symport of sodium, potassium, and chloride ions primarily in the ascending limb of the loop of Henle. This inhibition leads to increased excretion of these ions, resulting in increased urinary output and reduction in extracellular fluid. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking and analysis in research studies .

Comparison with Similar Compounds

Ethacrynic Acid: The parent compound used as a loop diuretic.

Furosemide: Another loop diuretic with a different chemical structure.

Bumetanide: A potent loop diuretic with a similar mechanism of action.

Torsemide: A loop diuretic with a longer duration of action compared to ethacrynic acid.

Uniqueness: Ethacrynic acid mercapturate-d3 is unique due to its deuterium labeling, which allows for more accurate and detailed research studies. The labeling provides a distinct advantage in tracking the compound’s metabolism and interactions in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.